REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][O:8][c:9]2[c:10]([N+:18](=[O:19])[O-:20])[cH:11][c:12]([CH2:15][O:16][CH3:17])[cH:13][cH:14]2)[cH:21][cH:22]1.[Cl:35][CH2:36][Cl:37].[F:23][C:24]([F:25])([F:26])[C:27]([OH:28])=[O:29].[Na+:34].[O-:30][C:31]([OH:32])=[O:33]>>[OH:8][c:9]1[c:10]([N+:18](=[O:19])[O-:20])[cH:11][c:12]([CH2:15][O:16][CH3:17])[cH:13][cH:14]1
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Name
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COCc1ccc(OCc2ccc(OC)cc2)c([N+](=O)[O-])c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCc1ccc(OCc2ccc(OC)cc2)c([N+](=O)[O-])c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Type
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product
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Smiles
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COCc1ccc(O)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |